N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H20ClN5O2 and its molecular weight is 361.83. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Pharmacological Properties
Research into similar compounds has elucidated their interactions with biological targets and potential pharmacological applications. For instance, studies on compounds like SR141716; 1, a potent and selective antagonist for the CB1 cannabinoid receptor, highlight the importance of specific structural features for binding interactions and activity at the receptor site (Shim et al., 2002). This research could inform the development of related compounds for targeting cannabinoid receptors.
Synthesis and Chemical Modification
The scalable and facile synthesis of related compounds, such as N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, showcases the chemical methodologies applicable to the synthesis of complex molecules (Wei et al., 2016). These methodologies could potentially be adapted for the synthesis of N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, providing a foundation for further research and development.
Antimicrobial Activity
Research on new pyrimidine derivatives has explored their antimicrobial activity, demonstrating variable and modest efficacy against bacterial and fungal strains (Patel et al., 2011). This line of investigation suggests potential applications of similar compounds in addressing microbial resistance and developing new antimicrobial agents.
Drug Development and Evaluation
Studies on heterocyclic carboxamides related to antipsychotic agents provide insights into the structure-activity relationships critical for developing therapeutic compounds (Norman et al., 1996). Such research could guide the evaluation and optimization of this compound for potential therapeutic applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-12-19-15(11-16(20-12)25-2)22-7-9-23(10-8-22)17(24)21-14-5-3-13(18)4-6-14/h3-6,11H,7-10H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHVPYHLQMJYFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.